Butanoic-d7 acid

Mass Spectrometry Stable Isotope Labeling Quantitative Bioanalysis

Butanoic-d7 acid, also known as butyric acid-d7, is a stable isotope-labeled form of the short-chain fatty acid (SCFA) butyric acid, in which all seven alkyl protons are replaced by deuterium. This perdeuteration results in a molecular formula of C4HD7O2 and a molecular weight of 95.15 g/mol, providing a distinct mass shift of M+7 relative to the unlabeled analyte.

Molecular Formula C4H8O2
Molecular Weight 95.15 g/mol
CAS No. 73607-83-7
Cat. No. B1280995
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameButanoic-d7 acid
CAS73607-83-7
Molecular FormulaC4H8O2
Molecular Weight95.15 g/mol
Structural Identifiers
SMILESCCCC(=O)O
InChIInChI=1S/C4H8O2/c1-2-3-4(5)6/h2-3H2,1H3,(H,5,6)/i1D3,2D2,3D2
InChIKeyFERIUCNNQQJTOY-NCKGIQLSSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Butanoic-d7 Acid (CAS 73607-83-7): A Fully Deuterated Internal Standard for SCFA Quantitation in LC-MS and GC-MS


Butanoic-d7 acid, also known as butyric acid-d7, is a stable isotope-labeled form of the short-chain fatty acid (SCFA) butyric acid, in which all seven alkyl protons are replaced by deuterium . This perdeuteration results in a molecular formula of C4HD7O2 and a molecular weight of 95.15 g/mol, providing a distinct mass shift of M+7 relative to the unlabeled analyte . The compound is supplied as a neat liquid with a purity of ≥98% deuterated forms (d1-d7) and is intended for use as an internal standard (IS) for the quantitative analysis of butyric acid in complex biological matrices via GC-MS or LC-MS .

Why Generic Substitution of Butanoic-d7 Acid with In-Class Analogs Fails in Quantitative LC-MS and GC-MS Workflows


In-class substitution of Butanoic-d7 acid with other stable isotope-labeled analogs, such as Butyric acid-4,4,4-d3 or Butyric acid-13C4, or with non-isotopically labeled internal standards like 2-ethylbutyric acid, is not analytically equivalent. The critical differentiation lies in the magnitude of the mass shift, isotopic purity, and chromatographic behavior. A mass shift of +7 Da (Butanoic-d7 acid) provides a significantly greater separation from the natural isotopic envelope of the unlabeled analyte than a +3 Da shift (Butyric acid-d3), minimizing the risk of signal overlap and ensuring more accurate quantitation in complex biological matrices . Furthermore, perdeuteration (d7) ensures a uniform labeling pattern that reduces the potential for deuterium/hydrogen back-exchange, a known source of error with partially deuterated standards [1]. Non-isotopically labeled surrogates, such as 2-ethylbutyric acid, lack the near-identical physicochemical properties required to fully correct for matrix effects and extraction variability across diverse sample types, thereby compromising assay robustness [2].

Quantitative Differentiation of Butanoic-d7 Acid Against Closest In-Class Analogs


Comparative Mass Shift Analysis: Butanoic-d7 Acid (+7 Da) vs. Butyric Acid-d3 (+3 Da) for MS Signal Resolution

Butanoic-d7 acid provides a mass shift of +7 Da relative to the unlabeled analyte, whereas Butyric acid-4,4,4-d3 yields a +3 Da shift . This larger mass differential significantly reduces the risk of isotopic overlap between the internal standard and the analyte's natural M+1, M+2, or M+3 isotopic peaks, particularly in complex matrices where endogenous concentrations vary widely [1].

Mass Spectrometry Stable Isotope Labeling Quantitative Bioanalysis

Isotopic Purity and Uniform Labeling: Butanoic-d7 Acid (Perdeuterated) vs. Butyric Acid-d3 (Partially Deuterated)

Butanoic-d7 acid is supplied with a guaranteed isotopic purity of ≥98 atom % D for the d7 species, representing a fully deuterated alkyl chain . In contrast, Butyric acid-4,4,4-d3 is only partially deuterated, leaving four alkyl protons unsubstituted . This uniform perdeuteration in the d7 compound minimizes the potential for deuterium-hydrogen back-exchange, a phenomenon that can compromise the accuracy of quantitation when using partially deuterated internal standards [1].

Isotopic Purity Deuterium Exchange Analytical Method Validation

Physical Property Comparison: Density Differences Between Butanoic-d7 Acid (1.039 g/mL) and Its 13C4 Analog (1.018 g/mL)

Butanoic-d7 acid has a reported density of 1.039 g/mL at 25°C, which is 2% higher than that of its 13C4-labeled analog (1.018 g/mL) and 4% higher than Butyric acid-4,4,4-d3 (0.996 g/mL) . These differences, while subtle, can impact gravimetric preparation of stock solutions and the accuracy of volumetric measurements in automated liquid handling systems .

Physicochemical Properties Sample Preparation Isotope Effects

Application in Validated SCFA LC-MS Methods: Butanoic-d7 Acid as an Internal Standard in Human Serum Analysis

In a 2021 study published in Analytical and Bioanalytical Chemistry, Butanoic-d7 acid was used as one of three internal standards (along with 13C2-acetic acid and 2-ethylbutyric acid) for the quantitative determination of eight SCFAs in human serum using LC-QQQ-MS [1]. The method achieved a linear calibration range of 0.015–25 μg/mL for butyric acid, with the d7 internal standard effectively correcting for matrix effects and low recovery challenges associated with serum SCFA analysis [2].

Short-Chain Fatty Acids LC-MS Clinical Metabolomics

Cost-Benefit Analysis: Butanoic-d7 Acid ($75/50mg) vs. Butyric Acid-4,4,4-d3 ($790/1g) for Routine SCFA Quantitation

Based on publicly available pricing from commercial vendors, Butanoic-d7 acid (AKSci, 50 mg) is priced at $75, which extrapolates to a per-gram cost of $1,500 . In contrast, Butyric acid-4,4,4-d3 (Medical Isotopes, 1 g) is priced at $790, or $790 per gram . While the d3 analog has a lower unit cost, the d7 compound's superior mass resolution (M+7 vs. M+3) may justify the premium for applications requiring high analytical sensitivity and freedom from isotopic interference .

Procurement Cost-Effectiveness Analytical Standards

Comparative Boiling Point and Storage Stability: Butanoic-d7 Acid (162°C) vs. Butyric Acid-13C4 (162°C)

Butanoic-d7 acid has a reported boiling point of 162°C, which is identical to both Butyric acid-13C4 and Butyric acid-4,4,4-d3 . This consistency in thermal properties indicates that substitution with deuterium or 13C does not significantly alter volatility, ensuring that chromatographic retention times and sample preparation protocols (e.g., evaporation steps) can be used interchangeably between these internal standards without method re-optimization .

Physicochemical Properties Stability Sample Handling

Optimal Application Scenarios for Butanoic-d7 Acid Based on Quantified Differentiation


High-Sensitivity Quantitation of Gut Microbiota-Derived SCFAs in Clinical Metabolomics

In studies where accurate measurement of low-abundance butyric acid in human serum or plasma is critical, the +7 Da mass shift of Butanoic-d7 acid provides the necessary resolution to avoid interference from endogenous matrix components, as demonstrated in a validated LC-QQQ-MS method for eight SCFAs with a linear range of 0.015–25 μg/mL [1]. The perdeuterated label ensures robust performance in complex biological matrices, making it the internal standard of choice for clinical metabolomics and gut-brain axis research.

Absolute Quantitation of Sodium Butyrate in Pharmacokinetic and Toxicology Studies

For studies involving the administration of sodium butyrate, an HDAC inhibitor with anti-tumor activity, Butanoic-d7 acid is the recommended internal standard for accurate quantitation of the parent compound in plasma or tissue homogenates via GC-MS or LC-MS . Its uniform perdeuteration minimizes the risk of back-exchange, ensuring reliable concentration-time profiles essential for PK/PD modeling.

Trace-Level Analysis of Butyric Acid in Food and Flavor Chemistry

In the quantitative analysis of butyric acid in dairy products, vegetable oils, or fermented foods, the use of Butanoic-d7 acid as an internal standard corrects for matrix effects and extraction variability, enabling precise determination of this key flavor and spoilage indicator . The compound's density of 1.039 g/mL supports accurate gravimetric preparation of calibration standards, a critical factor in achieving method reproducibility across different laboratories.

Method Development for Multi-SCFA Profiling in Rodent Disease Models

For preclinical studies investigating the role of SCFAs in metabolic disease, inflammation, or cancer, Butanoic-d7 acid is a proven internal standard for the analysis of renal, fecal, or plasma samples from mouse models using GC-MS techniques . Its 162°C boiling point aligns with typical sample preparation workflows involving evaporation, ensuring minimal loss during concentration steps.

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